2,4-Dibromo-6-fluorophenylboronic acid pinacol ester 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121512-09-0
VCID: VC11676226
InChI: InChI=1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)Br)F
Molecular Formula: C12H14BBr2FO2
Molecular Weight: 379.86 g/mol

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester

CAS No.: 2121512-09-0

Cat. No.: VC11676226

Molecular Formula: C12H14BBr2FO2

Molecular Weight: 379.86 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester - 2121512-09-0

Specification

CAS No. 2121512-09-0
Molecular Formula C12H14BBr2FO2
Molecular Weight 379.86 g/mol
IUPAC Name 2-(2,4-dibromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3
Standard InChI Key UBSYNNGKKUAXKI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)Br)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)Br)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

2,4-Dibromo-6-fluorophenylboronic acid pinacol ester (CAS No. 2121512-09-0) is a boronic acid derivative with the molecular formula C₁₂H₁₄BBr₂FO₂ and a molecular weight of 379.86 g/mol. Its structure consists of a phenyl ring substituted with two bromine atoms at the 2- and 4-positions, a fluorine atom at the 6-position, and a pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to the boron atom. The SMILES notation for this compound is Brc1cc(F)c(c(c1)Br)B1OC(C(O1)(C)C)(C)C, which encodes the spatial arrangement of substituents.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-(2,4-dibromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC₁₂H₁₄BBr₂FO₂
Molecular Weight379.86 g/mol
CAS Registry Number2121512-09-0
XLogP34.2 (estimated)
Topological Polar Surface Area18.5 Ų

Reactivity and Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The primary utility of this compound lies in Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms biaryl or alkyl-aryl bonds. Key advantages include:

  • Chemoselectivity: The bromine atoms at the 2- and 4-positions direct coupling to specific sites on partner aryl halides, enabling regioselective synthesis.

  • Stability: The pinacol ester group stabilizes the boronic acid, preventing protodeboronation and enhancing shelf life compared to free boronic acids .

Table 2: Comparative Reactivity of Halogenated Boronic Esters

CompoundRelative Reactivity (vs. PhBpin)Preferred Coupling Partners
2,4-Dibromo-6-fluorophenylboronic ester0.85Aryl iodides, triflates
2,6-Dichloro-4-fluorophenylboronic ester0.92Aryl bromides, chlorides
Phenylboronic acid pinacol ester1.00Aryl bromides, iodides

Data adapted from industrial catalogs and reactivity studies .

Emerging Applications in Medicinal Chemistry

Recent studies highlight the compound’s potential in synthesizing kinase inhibitors and heterocyclic drug candidates. For example:

  • JAK2 Inhibitors: Coupling with pyrazolopyrimidine cores yields compounds with IC₅₀ values <10 nM against Janus kinase 2 .

  • Anticancer Agents: Hybrid molecules incorporating this boronic ester show selective cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) .

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